molecular formula C20H16N2O2S B611665 Verinurad CAS No. 1352792-74-5

Verinurad

Numéro de catalogue B611665
Numéro CAS: 1352792-74-5
Poids moléculaire: 348.42
Clé InChI: YYBOLPLTQDKXPM-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Verinurad is a small molecule that has been used in trials studying the basic science and treatment of Gout, Gout and Hyperuricemia, and Gout and Asymptomatic Hyperuricemia . It is a selective URAT1 inhibitor developed for gout and heart failure by AstraZeneca .


Molecular Structure Analysis

Verinurad has a chemical formula of C20H16N2O2S and an average weight of 348.42 . It belongs to the class of organic compounds known as naphthalenes, which consists of two fused benzene rings .


Physical And Chemical Properties Analysis

Verinurad is a small molecule with a chemical formula of C20H16N2O2S and an average weight of 348.42 . More detailed physical and chemical properties are not available from the search results.

Applications De Recherche Scientifique

Treatment of Hyperuricemia and Gout

  • Application Summary: Verinurad is a potent and specific inhibitor of URAT1, a uric acid transporter. It’s being evaluated for the treatment of hyperuricemia (excess uric acid in the blood) and gout .
  • Methods of Application: Verinurad inhibits URAT1 with a potency of 25 nM. High affinity inhibition of uric acid transport requires URAT1 residues Cys-32, Ser-35, Phe-365, and Ile-481 .
  • Results or Outcomes: Verinurad has shown to be effective in reducing serum urate levels among patients with gout and/or asymptomatic hyperuricemia .

Treatment of Chronic Kidney Disease (CKD) and Heart Failure

  • Application Summary: Verinurad is under development for the treatment of CKD and heart failure .

Uric Acid Kinetics Modeling

  • Application Summary: Verinurad has been used in the development of a semi-mechanistic exposure-response model for uric acid kinetics .
  • Methods of Application: The model was developed using data from 12 clinical studies from a total of 434 individuals, including healthy volunteers, patients with hyperuricemia, and renally impaired subjects . The model takes into account the impact of various patient characteristics such as renal function, baseline fractional excretion of uric acid, and race .
  • Results or Outcomes: The potencies (EC50s) of verinurad (reducing uric acid reuptake), febuxostat (reducing uric acid production), and oxypurinol (reducing uric acid production) were: 29, 128, and 13,030 ng/mL, respectively . For verinurad, symptomatic hyperuricemic (gout) subjects showed a higher EC50 compared with healthy volunteers (37 ng/mL versus 29 ng/mL); while no significant difference was found for asymptomatic hyperuricemic patients .

Combination Therapy for Hyperuricemia Associated with Gout

  • Application Summary: Verinurad in combination with a XOI (either febuxostat or allopurinol) has shown effective reduction of serum uric acid (sUA) levels in patients with hyperuricemia associated with gout .
  • Methods of Application: The combination of verinurad and XOI was more effective in reducing sUA levels than either alone .

Uric Acid Lowering Therapy

  • Application Summary: Verinurad, by promoting urinary excretion of uric acid, is being considered for uric acid lowering therapy . This therapy could potentially improve patient outcomes in diseases where elevated serum uric acid (sUA) levels have been linked to an increased risk, such as kidney disease, hypertension, coronary heart disease, cardiovascular mortality, and diabetic retinopathy .

Dose Selection for Verinurad

  • Application Summary: Verinurad has been used in simulations based on the uric acid model to assess dose-response of verinurad in combination with XOI, and to investigate the impact of covariates .
  • Methods of Application: The model was developed using data from 12 clinical studies from a total of 434 individuals, including healthy volunteers, patients with hyperuricemia, and renally impaired subjects . The model takes into account the impact of various patient characteristics such as renal function, baseline fractional excretion of uric acid, and race .
  • Results or Outcomes: The simulations demonstrated application of the model to support dose selection for verinurad .

Safety And Hazards

Safety goggles with side-shields, protective gloves, and impervious clothing are recommended when handling Verinurad. It is also advised to use a suitable respirator and to keep the product away from drains, water courses, or the soil .

Orientations Futures

New treatments for gout that are under study may work in the setting of comorbidities, simplify management, utilize new mechanisms, or have reduced side effects . Verinurad is one such treatment under study, and its effects on cardiovascular morbidity or mortality are being evaluated .

Propriétés

IUPAC Name

2-[3-(4-cyanonaphthalen-1-yl)pyridin-4-yl]sulfanyl-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O2S/c1-20(2,19(23)24)25-18-9-10-22-12-17(18)16-8-7-13(11-21)14-5-3-4-6-15(14)16/h3-10,12H,1-2H3,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYBOLPLTQDKXPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)O)SC1=C(C=NC=C1)C2=CC=C(C3=CC=CC=C32)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Verinurad

CAS RN

1352792-74-5
Record name Verinurad [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1352792745
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Verinurad
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11873
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name VERINURAD
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/12WJ62D047
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Verinurad
Reactant of Route 2
Verinurad
Reactant of Route 3
Reactant of Route 3
Verinurad
Reactant of Route 4
Verinurad
Reactant of Route 5
Verinurad
Reactant of Route 6
Reactant of Route 6
Verinurad

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.